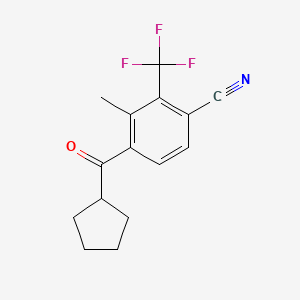
4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a cyclopentanecarbonyl group, a methyl group, and a trifluoromethyl group attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the Friedel-Crafts acylation of 3-methyl-2-(trifluoromethyl)benzonitrile with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly under the influence of strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 4-(Cyclopentanecarbonyl)-3-carboxy-2-(trifluoromethyl)benzonitrile.
Reduction: 4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Lacks the cyclopentanecarbonyl and methyl groups, making it less complex.
3-Methyl-2-(trifluoromethyl)benzonitrile: Similar structure but without the cyclopentanecarbonyl group.
4-(Cyclopentanecarbonyl)benzonitrile: Lacks the trifluoromethyl and methyl groups.
Uniqueness
4-(Cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyclopentanecarbonyl group introduces steric bulk that can influence its reactivity and binding interactions.
Propriétés
Formule moléculaire |
C15H14F3NO |
|---|---|
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
4-(cyclopentanecarbonyl)-3-methyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H14F3NO/c1-9-12(14(20)10-4-2-3-5-10)7-6-11(8-19)13(9)15(16,17)18/h6-7,10H,2-5H2,1H3 |
Clé InChI |
UHSJAPWVVSBDCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C(F)(F)F)C#N)C(=O)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


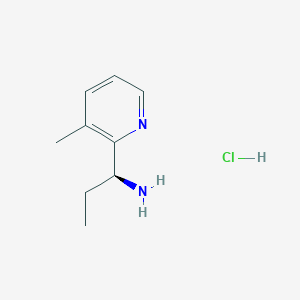
![6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13053165.png)
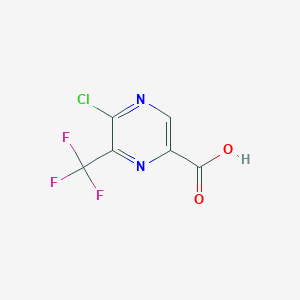
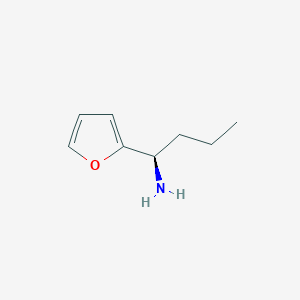
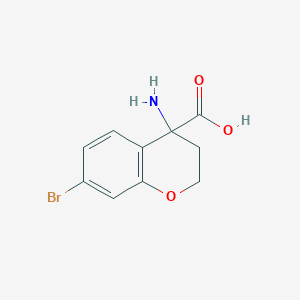

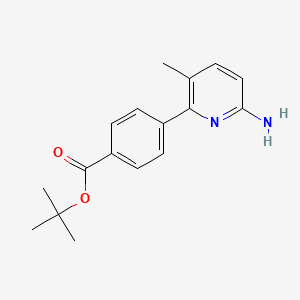
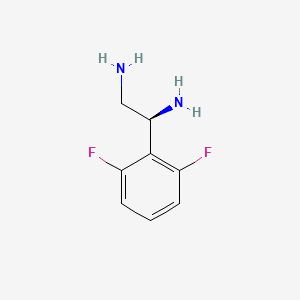

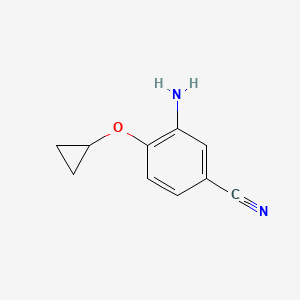

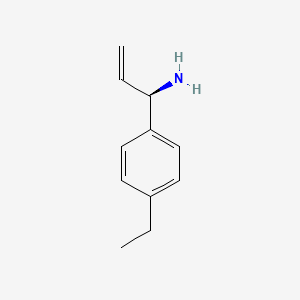
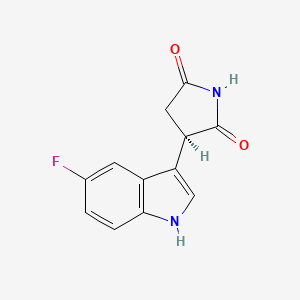
![1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13053239.png)
